3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one derivatives typically involves the condensation of hydrazines with β-diketones or β-keto esters. The reaction conditions often include acidic or basic catalysts and may require specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including purification steps like recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, especially at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or furanyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. They may also exhibit antimicrobial and anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in treating pain and inflammation.
Industry
Industrially, such compounds may be used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific enzymes or receptors in the body. For example, they may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.
Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.
Metamizole: Known for its analgesic and antispasmodic effects.
Uniqueness
The unique structural features of 3H-Pyrazol-3-one, such as the nitro-furanyl group, may confer distinct biological activities and reactivity compared to other pyrazolone derivatives.
Properties
IUPAC Name |
5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWENCHXOSLBDNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991507 |
Source
|
Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71188-80-2 |
Source
|
Record name | 1-Phenyl-3-methyl-4-(5'-nitrofurfuryl)-pyrazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071188802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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